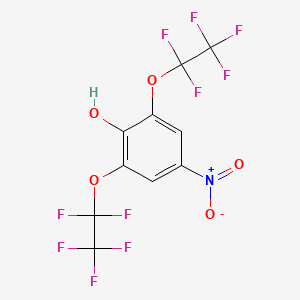

![molecular formula C15H15NO4S B2774883 3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid CAS No. 73457-03-1](/img/structure/B2774883.png)

3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

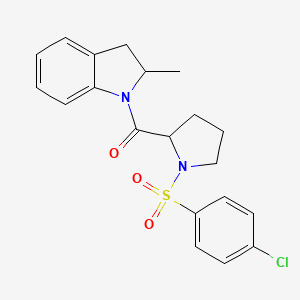

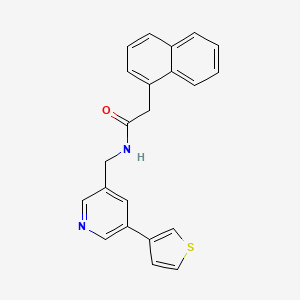

“3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid” is a chemical compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 . It is used for proteomics research .

Synthesis Analysis

The synthesis of this compound could potentially involve the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C (C=C1)COC (=O)NC (CC (=O)O)C2=CC=CS2 .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction, which could be involved in the synthesis of this compound, involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 498.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 80.8±3.0 kJ/mol and a flash point of 255.6±28.7 °C . The compound has 7 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

- Application : Researchers investigate its potential as an anti-cancer agent. Understanding its mechanism of action and exploring its efficacy against different cancer cell lines are critical areas of study .

- Application : Scientists have used this compound as a chiral derivatization reagent to separate dl-amino acid enantiomers. Such applications are crucial in analytical chemistry and pharmaceutical research .

- Application : Researchers explore its use in peptide synthesis, especially in constructing complex peptides with specific stereochemistry. These peptides may serve as potential drug candidates or molecular probes .

- Application : Scientists study its interactions with enzymes, receptors, and other biomolecules. It could act as an enzyme inhibitor or modulator, providing insights into biological processes .

- Application : Researchers use it as a building block in organic synthesis. Additionally, its benzyl protecting group can shield specific functional groups during multi-step syntheses .

- Application : By incorporating this compound into ionic liquids, researchers explore their use in organic reactions. These “green” solvents can enhance reaction efficiency and reduce environmental impact .

Cytotoxic Activity and Oncology Research

Chiral Derivatization Reagents

Peptide Synthesis and Drug Development

Chemical Biology and Enzyme Inhibition Studies

Organic Synthesis and Protecting Groups

Ionic Liquids and Green Chemistry

Eigenschaften

IUPAC Name |

3-(phenylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c17-14(18)9-12(13-7-4-8-21-13)16-15(19)20-10-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLONHMGDZHACPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B2774802.png)

![ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2774803.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide](/img/structure/B2774809.png)

![8-(4-fluorophenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2774817.png)